贝拉普罗斯特

描述

Beraprost is a pharmaceutical drug used in several Asian countries, including Japan and South Korea, as a vasodilator and antiplatelet agent . It is classified as a prostacyclin analog and has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury .

Synthesis Analysis

Beraprost synthesis has been described in several studies. A modular and stereoselective total synthesis of the antiplatelet drug beraprost was achieved in only 8 steps from a key enal-lactone . Another study described an efficient and straightforward synthesis of beraprost sodium with dicyclopentadiene as a starting material .

Molecular Structure Analysis

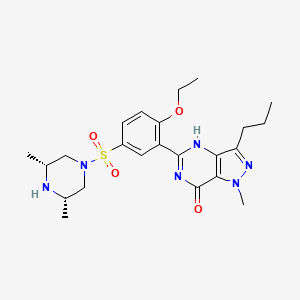

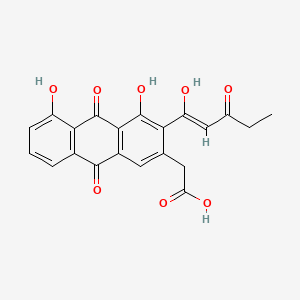

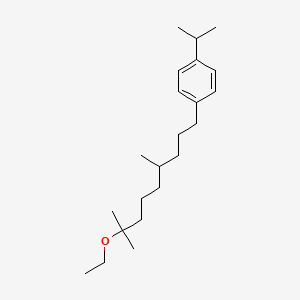

Beraprost has a complex molecular structure. Its molecular formula is C24H30O5 and its molar mass is 398.499 g/mol . The structure includes a cyclopenta[b]benzofuran ring system .

Chemical Reactions Analysis

Beraprost acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca2+ from intracellular storage sites . This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .

Physical And Chemical Properties Analysis

Beraprost sodium is the organic sodium salt of beraprost . It is used in the treatment of chronic arterial occlusive disease and primary pulmonary hypertension in Japan . Its molecular formula is C24H29NaO5 and its molar mass is 420.47 g/mol .

科学研究应用

Treatment of Pulmonary Arterial Hypertension (PAH)

Beraprost is used in the treatment of Pulmonary Arterial Hypertension (PAH). A study explored the safety and efficacy of transitioning patients from beraprost to selexipag, a novel selective prostacyclin receptor agonist, within a Japanese cohort . The study employed a multicenter, open-label, prospective design, where 25 PAH patients inadequately managed on beraprost were switched to selexipag .

Chronic Kidney Disease (CKD) in Cats

Beraprost has been used in veterinary medicine for the treatment of Chronic Kidney Disease (CKD) in cats . A study demonstrated that beraprost therapy was associated with better overall survival in cats suffering from CKD .

Chronic Kidney Disease (CKD) in Humans

Beraprost sodium (BPS) is an orally active prostacyclin (PGI2) analogue demonstrating prevention of the progression of chronic kidney disease (CKD) in various animal models by maintaining renal blood flow and attenuating renal ischemic condition .

Reperfusion Injury

Beraprost is under clinical trials for its use in avoiding reperfusion injury .

Vasoprotective Effects

Beraprost induces endothelial NO synthase (eNOS) and increases NO production in vascular endothelial cells (mouse, human, and bovine) to improve endothelial function .

Cytoprotective Effects

Beraprost enhances hepatocyte growth factor expression to provide endothelial cytoprotective effects in a diabetic rat model .

作用机制

Beraprost, also known as 4-(2-Hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoic acid, is a synthetic analogue of prostacyclin . It has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury .

Target of Action

Beraprost primarily targets prostacyclin membrane receptors . These receptors play a crucial role in the regulation of vascular tone and platelet aggregation .

Mode of Action

Beraprost acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca 2+ from intracellular storage sites . This reduction in the influx of Ca 2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .

Biochemical Pathways

The binding of Beraprost to prostacyclin receptors leads to a decrease in intracellular calcium levels, which in turn causes vasodilation and inhibition of platelet aggregation . These effects are likely to involve relaxation of vascular smooth cells, inhibition of platelet aggregation, dispersion of existing platelet aggregates, inhibition of chemotaxis and cell proliferation, and cytoprotective effects .

Pharmacokinetics

Beraprost is administered orally and has a bioavailability of 50–70% . The elimination half-life of Beraprost is approximately 35–40 minutes . The metabolism of Beraprost is currently unknown .

Result of Action

Beraprost has vasodilatory , antiplatelet , and cytoprotective effects . It is generally well tolerated and is an effective agent in the treatment of patients with Buerger’s disease and arteriosclerosis obliterans . In patients with intermittent claudication, significant benefits of Beraprost compared with placebo were reported in a randomized clinical trial .

属性

IUPAC Name |

4-[2-hydroxy-1-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPOHARTNNSRSR-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCC(C)C(/C=C/C1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Cyclopenta(b)benzofuran-5-butanoic acid, 2,3,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-ynyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)

![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)